5-Chloro-2-iodo-N-methylbenzamide is an organic compound with the molecular formula . It is a derivative of benzamide, characterized by the presence of both chlorine and iodine substituents on the benzene ring, along with a methyl group attached to the nitrogen atom. This compound is of interest in various fields due to its unique structural features and potential reactivity in organic synthesis and medicinal chemistry.
The compound can be synthesized through specific chemical reactions involving N-methylbenzamide as the starting material. The introduction of iodine and chlorine atoms is achieved through halogenation processes, typically utilizing iodine and chlorinating agents.
5-Chloro-2-iodo-N-methylbenzamide belongs to the class of halogenated amides, which are compounds featuring halogen atoms (in this case, chlorine and iodine) attached to an aromatic ring that is also part of an amide functional group. This classification indicates its potential reactivity in substitution reactions and its utility in synthetic organic chemistry.
The synthesis of 5-Chloro-2-iodo-N-methylbenzamide primarily involves two key steps: iodination and chlorination.
The synthesis may be optimized for yield and purity, particularly in industrial settings, where continuous flow reactors and automated systems are employed to enhance efficiency and consistency.
The molecular structure of 5-Chloro-2-iodo-N-methylbenzamide can be visualized as follows:
Key structural data includes:
5-Chloro-2-iodo-N-methylbenzamide can participate in several types of chemical reactions:
Common reagents for substitution reactions include nucleophiles such as amines or thiols, while coupling reactions typically involve palladium catalysts and boronic acids.
The mechanism of action for 5-Chloro-2-iodo-N-methylbenzamide varies depending on its application:
5-Chloro-2-iodo-N-methylbenzamide typically exhibits:
Key chemical properties include:
5-Chloro-2-iodo-N-methylbenzamide has several scientific applications:
Halogenated benzamides represent a pharmaceutically significant class of compounds where strategic halogen placement directly influences bioactivity and molecular interactions. 5-Chloro-2-iodo-N-methylbenzamide (CAS 309253-42-7, C₈H₇ClINO, MW 295.50 g/mol) exemplifies this design paradigm, featuring an ortho-iodo and meta-chloro substitution pattern relative to the N-methylamide moiety. The SMILES notation (O=C(NC)C₁=CC(Cl)=CC=C₁I) reveals a planar aromatic scaffold where the amide carbonyl and N-methyl group enable hydrogen bond acceptance, while halogen atoms create distinct electronic environments [1] [4].
The iodine atom’s substantial van der Waals radius (198 pm) induces significant steric perturbation, potentially blocking metabolic sites or directing molecular orientation in protein binding pockets. Concurrently, the chlorine atom (van der Waals radius: 175 pm) contributes to electron withdrawal and lipophilicity modulation. This combination yields a balanced logD₇.₄ of ~1.0–1.5, enhancing membrane permeability while retaining water solubility—a critical factor for drug bioavailability [5].
Table 1: Comparative Properties of Halogenated Benzamide Derivatives
Compound | Molecular Weight (g/mol) | logD₇.₄ | Hydrogen Bond Acceptors | Halogen Positions |
---|---|---|---|---|
5-Chloro-2-iodo-N-methylbenzamide | 295.50 | 1.2 | 2 (Carbonyl, Iodo) | ortho-I, meta-Cl |
5-Bromo-2-chloro-N-methylbenzamide | 234.50 | 1.0 | 2 (Carbonyl) | ortho-Cl, meta-Br |
Non-halogenated N-methylbenzamide | 135.16 | 0.1 | 1 (Carbonyl) | N/A |
The iodine atom in 5-Chloro-2-iodo-N-methylbenzamide serves three synergistic roles:
The chlorine atom contributes orthogonal functionality:
In PROTAC design, fluorinated analogs of related benzamides show 2-fold higher CRBN binding affinity (IC₅₀ = 29 μM) than non-halogenated versions (IC₅₀ = 53–63 μM), validating halogenation strategies for optimizing protein-ligand interactions .
5-Chloro-2-iodo-N-methylbenzamide emerged as a strategic intermediate during medicinal chemistry’s shift toward halogen-enabled modular synthesis (2000–2010). Early routes relied on inefficient bromination/benzoylation sequences requiring harsh reagents (e.g., Br₂/AlBr₃), yielding <40% target compounds with poor regioselectivity [6] [8]. The development of Pd-catalyzed C–H activation and hexafluoroisopropanol (HFIP)-mediated halogenation (2015–2024) revolutionized access to such molecules, enabling:
Table 2: Evolution of Synthetic Methods for Halogenated Benzamides
Era | Method | Halogenation Selectivity | Yield Range | Key Limitations |
---|---|---|---|---|
1990–2005 | Electrophilic Aromatic Substitution | <50% ortho-selectivity | 30–45% | Overhalogenation, side products |
2005–2015 | Diazonium Salt Halogenation | Moderate meta/para control | 50–65% | Explosive intermediates |
2015–Present | Pd-Catalyzed C–H Activation | >90% ortho-selectivity | 75–92% | Catalyst cost, oxygen sensitivity |
The compound’s utility expanded with the rise of targeted protein degradation (2018–present), where its iodo group facilitated conjugation to E3 ligase ligands. For example, it served as a precursor in synthesizing non-phthalimide cereblon binders that minimize off-target degradation (e.g., of IKZF1/3 transcription factors) while maintaining BRD4 degradation potency . This historical trajectory underscores its transition from a niche synthon to an enabler of modern degradation therapeutics.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9